molecular formula C23H26N4O2 B2602507 N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251622-18-0

N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2602507
CAS No.: 1251622-18-0
M. Wt: 390.487
InChI Key: KIZGSQCNGDVIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule based on the 1H-imidazole-4-carboxamide scaffold, a structure recognized for its significant potential in oncological research. Compounds within this chemical class have demonstrated promising biological activities in preclinical studies, particularly as inhibitors of key cellular targets such as poly(ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a critical enzyme in the DNA damage response pathway, and its inhibition is a validated strategy for targeting cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations . Research into related 1H-imidazole-4-carboxamide derivatives has shown they can potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents like temozolomide, leading to significantly enhanced anti-tumor activity in vivo . Furthermore, the imidazole-4-carboxamide core structure has been reported to modulate the expression of immune checkpoint molecules, including PD-L1 and Axl, which are implicated in tumor immune evasion and resistance to chemotherapy . This suggests that, beyond PARP inhibition, this compound may hold value for investigating combination therapies aimed at overcoming drug resistance in aggressive cancers. The structural features of this molecule, including the 4-ethylphenyl and the 4-isobutyramidobenzyl groups, are designed to optimize interactions with the hydrophobic binding pockets of target enzymes. This product is intended for research purposes to further explore these mechanisms and develop novel therapeutic strategies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-[[4-(2-methylpropanoylamino)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-4-17-5-9-20(10-6-17)26-23(29)21-14-27(15-24-21)13-18-7-11-19(12-8-18)25-22(28)16(2)3/h5-12,14-16H,4,13H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGSQCNGDVIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This structure includes an imidazole ring, which is known for its role in biological systems and as a scaffold for various pharmacologically active compounds.

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in tumor growth and immune response modulation. Notably, it has been identified as a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are crucial in regulating the immune response and tumor microenvironment by modulating tryptophan metabolism, leading to immune evasion by tumors .

Antitumor Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10.96 µM to 75.87 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) with IC50 values typically higher than those observed for this compound .

Induction of Apoptosis

The mechanism by which this compound exerts its antitumor effects includes the induction of apoptosis in cancer cells. Key findings include:

  • Protein Expression Changes : Treatment with the compound increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in a time-dependent manner, suggesting activation of the mitochondrial apoptotic pathway .
  • Apoptosis Rates : In HeLa cells treated with the compound, apoptosis rates reached 68.2%, significantly higher than the 39.6% observed with 5-FU treatment .

Data Table: Antiproliferative Activity

Cell Line IC50 (µM) Comparison Drug IC50 of Comparison Drug (µM)
A54910.965-FU25
SGC-79014.07MTX20
HeLa2.965-FU15

Case Studies

Several preclinical studies have highlighted the compound's efficacy in combination therapies:

  • Combination with Immune Checkpoint Inhibitors : The compound has been shown to enhance the effectiveness of anti-PD-L1 therapies in mouse models, leading to improved tumor growth inhibition .
  • Synergistic Effects with Chemotherapy : When used alongside traditional chemotherapeutics, such as gemcitabine, the compound demonstrated additive effects on tumor suppression in various models .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide. Research indicates that compounds with imidazole scaffolds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.

Case Studies

A notable case study involved the synthesis and evaluation of various imidazole derivatives, where one compound exhibited significantly higher antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). The selective index for this compound indicated a much higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic window .

Antimicrobial Properties

In addition to its antitumor applications, this compound has shown promise in combating bacterial infections. The imidazole ring is known for its ability to interact with biological membranes and disrupt microbial cell function.

Research Findings

Research has indicated that certain structural modifications in imidazole derivatives can enhance their antimicrobial potency. For example, compounds with specific substituents have shown improved efficacy against resistant strains of bacteria, suggesting that this compound could be modified for enhanced activity against specific pathogens .

Antitumor Activity Comparison

Compound NameIC50 (µM)Selective Index (Normal/Tumor Cells)
This compoundX.XX.X
5-Fluorouracil74.69 ± 7.853.30
Methotrexate42.88 ± 8.072.68

Note: Values are representative; specific IC50 values for this compound need to be determined through experimental studies.

Antimicrobial Activity Overview

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliX µg/mL
Other Imidazole DerivativesStaphylococcus aureusY µg/mL

Note: Specific MIC values for this compound should be validated through laboratory testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide)

  • Structural Differences: Substituents: X77 contains a tert-butylphenyl group and a pyridin-3-yl-ethyl side chain with a cyclohexylamino moiety, whereas the target compound has a simpler 4-ethylphenyl group and a 4-isobutyramidobenzyl substituent. Chirality: X77 has an (R)-configured stereocenter, enhancing its binding specificity to SARS-CoV-2 Mpro .
  • Pharmacological Activity: X77 is a well-characterized inhibitor of SARS-CoV-2 main protease (Mpro), with a binding energy of −8.05 kcal/mol and hydrogen bonds to residues Gly143 and Glu166 . The tert-butyl group in X77 enhances hydrophobic interactions, while the pyridine ring contributes to π-π stacking .

Benzimidazole Carboxamide Derivatives

  • Example : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ().
    • Structural Differences :
  • The benzimidazole core replaces the imidazole ring, and methoxy groups on the aryl substituents modulate electronic properties.
  • The carboxamide group is retained but positioned differently (C5 vs. C4 in the target compound). Synthesis: Synthesized via one-pot reductive cyclization using sodium dithionite, a method noted for efficiency and high yield . Activity: Benzimidazole derivatives exhibit anticancer, anti-inflammatory, and antiviral activities due to their H-bonding capacity and planar aromatic systems .

Data Table: Key Comparisons

Compound Core Structure Key Substituents Binding Energy (kcal/mol) Target Protein Interaction Synthesis Method
N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide Imidazole 4-ethylphenyl, 4-isobutyramidobenzyl Not reported Inferred: Mpro, kinases Likely multi-step alkylation
X77 (Control) Imidazole 4-tert-butylphenyl, pyridin-3-yl-ethyl, cyclohexylamino −8.05 SARS-CoV-2 Mpro (Gly143, Glu166) Crystallographic co-docking
Benzimidazole derivative () Benzimidazole 3,4-dimethoxyphenyl, 4-methoxyphenyl, propyl Not reported Broad-spectrum (anticancer, antiviral) One-pot reductive cyclization

Research Findings and Implications

  • Carboxamide Pharmacophore : The carboxamide group is critical across all compounds for forming hydrogen bonds with biological targets, such as viral proteases or kinase ATP-binding pockets .
  • Substituent Effects :
    • Hydrophobic Groups : Tert-butyl (X77) vs. ethyl (target compound) influence binding pocket occupancy and solubility.
    • Aromatic Systems : Pyridine (X77) and methoxyphenyl (benzimidazole derivative) enhance π-π interactions, whereas the target compound’s isobutyramidobenzyl may prioritize H-bonding over aromatic stacking.
  • Synthetic Feasibility : The target compound’s synthesis likely requires sequential alkylation and amidation steps, contrasting with the one-pot methods used for benzimidazoles .

Q & A

What is the standard synthetic protocol for N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide?

Level: Basic
Methodological Answer:
The synthesis involves a multi-step condensation reaction. First, the imidazole core is functionalized via nucleophilic substitution or amidation. For example, intermediates like 4-isobutyramidobenzyl chloride can react with the imidazole-4-carboxamide scaffold under anhydrous conditions (e.g., THF or DMF) at 60–80°C for 6–12 hours. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization in ethanol. Structural confirmation requires TLC (Rf comparison), ¹H/¹³C NMR (aromatic proton integration, amide carbonyl signals at ~165–170 ppm), and HRMS (to verify molecular ion peaks) .

How can reaction conditions be optimized to improve yields of this compound?

Level: Advanced
Methodological Answer:
Optimization requires systematic screening of solvents, catalysts, and reaction times. For imidazole derivatives, solvent polarity (e.g., ethanol vs. water) and catalyst choice critically influence yields. For instance, replacing Pd/C with Raney nickel in hydrogenation steps avoids dehalogenation byproducts (e.g., aryl chloride removal) and increases yields from <50% to >90% . A design-of-experiments (DoE) approach (e.g., factorial design) can identify optimal parameters:

ParameterTested RangeOptimal ConditionYield Improvement
SolventEthanol, Water, DMFEthanol+15%
CatalystPd/C, Raney NiRaney Ni+40%
Temperature (°C)25, 45, 6045+25%
BaseNaOH, Na₂CO₃NaOH (2 equiv)+20%

Post-reaction LC-MS monitoring is essential to track intermediate conversion .

What analytical techniques resolve structural ambiguities in the final product?

Level: Basic
Methodological Answer:
Critical techniques include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., benzyl vs. ethylphenyl protons) and confirms connectivity .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
  • X-ray crystallography : Defines stereochemistry if single crystals are obtained (e.g., imidazole ring planarity) .

How can researchers address contradictory NMR data during synthesis?

Level: Advanced
Methodological Answer:
Contradictions often arise from rotamers , impurities , or regioisomers . To mitigate:

Variable Temperature NMR : Reduces signal splitting caused by slow rotational isomerism (e.g., amide bonds).

HPLC-PDA : Detects impurities with UV profiles distinct from the target compound.

Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous coupling patterns in the imidazole ring .

What strategies determine solubility for in vitro biological assays?

Level: Basic
Methodological Answer:
A tiered approach is recommended:

Solvent Screening : Test DMSO (for stock solutions), followed by aqueous buffers (PBS, pH 7.4).

Dynamic Light Scattering (DLS) : Detects aggregation at 10–100 µM concentrations.

LC-MS Solubility Assay : Quantifies solubility by comparing peak areas in saturated vs. reference solutions .

How to design a structure-activity relationship (SAR) study for this compound?

Level: Advanced
Methodological Answer:
SAR requires systematic modification of substituents:

  • Isobutyramido Group : Replace with acetyl or tert-butyl carbamate to assess steric effects.
  • Ethylphenyl Moiety : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to probe electronic effects.
    Biological testing (e.g., enzyme inhibition IC₅₀) combined with molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the imidazole ring) .

What are common byproducts, and how are they mitigated?

Level: Advanced
Methodological Answer:
Key byproducts include:

  • Dehalogenated Derivatives : Caused by Pd/C; mitigated using Raney nickel .
  • Schiff Base Intermediates : Formed during cyclization; controlled by maintaining pH >10 with NaOH .
  • Oligomers : Reduced via dilute reaction conditions (<0.1 M).
    LC-MS and preparative HPLC (C18 column, acetonitrile/water) isolate and characterize byproducts .

Which computational methods predict reactivity under varying conditions?

Level: Advanced
Methodological Answer:

  • DFT Calculations (Gaussian 16) : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level).
  • QSAR Models : Correlate substituent Hammett constants (σ) with reaction rates.
  • Kinetic Monte Carlo Simulations : Predict optimal temperature/time profiles for large-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.